7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
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Overview
Description
7-Methoxy-9-methyl-3,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework
Preparation Methods
The synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the preparation of the N-benzyl derivative followed by cyclization with benzylamine to form the desired bicyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory .
Mechanism of Action
The mechanism of action of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by increasing the amplitude of receptor currents in a concentration-dependent manner . This modulation can lead to improved cognitive functions and memory.
Comparison with Similar Compounds
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-dithiabicyclo[3.3.1]nonane . These compounds share a similar bicyclic framework but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21495-60-3 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2O/c1-11-7-3-9(12-2)4-8(11)6-10-5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
GLUQMEBRWLSQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(CC1CNC2)OC |
Origin of Product |
United States |
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